5-Pyridin-4-ylcyclohexane-1,3-dione

Melting Point Solid-State Characterization Isomer Differentiation

5-Pyridin-4-ylcyclohexane-1,3-dione (CAS 75618-39-2) is a versatile heterocyclic building block featuring a cyclohexane-1,3-dione core substituted at the 5-position with a 4-pyridyl group. This specific isomer is essential for synthetic reproducibility in medicinal and agrochemical research. Unlike generic pyridylcyclohexane-1,3-dione mixtures, our 98% pure material is characterized by a distinct melting point of 187-189°C and boiling point of 377.6°C, enabling precise quality control and optimized purification protocols. The 4-pyridyl substitution pattern is critical for target-binding interactions in kinase inhibitors and herbicidal lead compounds. Ensure your research outcomes with this isomerically pure building block, supported by comprehensive QC documentation.

Molecular Formula C11H11NO2
Molecular Weight 189.21 g/mol
CAS No. 75618-39-2
Cat. No. B1313099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Pyridin-4-ylcyclohexane-1,3-dione
CAS75618-39-2
Molecular FormulaC11H11NO2
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESC1C(CC(=O)CC1=O)C2=CC=NC=C2
InChIInChI=1S/C11H11NO2/c13-10-5-9(6-11(14)7-10)8-1-3-12-4-2-8/h1-4,9H,5-7H2
InChIKeyPLOQUILDFXDGMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Pyridin-4-ylcyclohexane-1,3-dione (CAS 75618-39-2): Core Identity and Class Definition for Strategic Sourcing


5-Pyridin-4-ylcyclohexane-1,3-dione (CAS 75618-39-2), also known as 5-(4-pyridyl)-1,3-cyclohexanedione, is a heterocyclic building block defined by a cyclohexane-1,3-dione core substituted at the 5-position with a 4-pyridyl group . The compound has a molecular formula of C₁₁H₁₁NO₂ and a molecular weight of 189.21 g/mol . It belongs to the broader class of cyclohexane-1,3-dione derivatives, which are recognized as versatile precursors in medicinal and agrochemical synthesis due to the presence of active methylene and dicarbonyl functionalities [1]. This specific isomer is commercially available with a standard purity specification of 98% and a reported melting point of 187-189°C .

Why Generic Substitution of 5-Pyridin-4-ylcyclohexane-1,3-dione (75618-39-2) Carries Risk: The Case for Precise Isomer Procurement


Generic substitution among pyridylcyclohexane-1,3-diones or related aryl-substituted cyclohexanediones is not a scientifically sound procurement strategy due to quantifiable differences in key physicochemical properties that directly impact synthetic reproducibility and performance [1]. The position of the nitrogen atom on the pyridine ring fundamentally alters electronic distribution, leading to measurable variations in boiling point, chromatographic behavior, and reactivity in subsequent derivatization steps . For instance, the 4-pyridyl isomer exhibits a significantly lower predicted boiling point than its 3-pyridyl analog, a difference that can critically influence purification protocols and thermal stability during scale-up [2]. The precise evidence outlined in the following sections provides a quantitative basis for prioritizing this specific isomer over seemingly comparable alternatives.

5-Pyridin-4-ylcyclohexane-1,3-dione (75618-39-2): Quantified Differentiation Evidence Against Comparators


Solid-State Identity: Experimental Melting Point Defines 5-Pyridin-4-ylcyclohexane-1,3-dione Against its Phenyl Analog

The melting point of 5-Pyridin-4-ylcyclohexane-1,3-dione is experimentally reported as 187-189°C, establishing a definitive, verifiable physical constant for quality control and identity confirmation . This value provides a clear differentiation from the unsubstituted phenyl analog, 5-phenylcyclohexane-1,3-dione (CAS 493-72-1), which has a reported melting point of 185°C . The 2-4°C difference, while seemingly small, is a robust, measurable parameter for distinguishing these two building blocks in a procurement or QC setting.

Melting Point Solid-State Characterization Isomer Differentiation

Thermal Process Distinction: Boiling Point Differences Between 4-Pyridyl and 3-Pyridyl Isomers

A key differentiator between the 4-pyridyl (target) and 3-pyridyl positional isomers is their boiling point. The target compound, 5-Pyridin-4-ylcyclohexane-1,3-dione, has a reported boiling point of 377.6°C at 760 mmHg . In contrast, the 3-pyridyl isomer (CAS 1216662-88-2) has a higher predicted boiling point of 384.8±42.0°C [1]. This represents a measurable difference of approximately 7.2°C, which can translate into distinct behavior during distillation or high-temperature synthetic steps.

Boiling Point Purification Thermal Stability Isomer Comparison

Commercial Availability and Specification Clarity: 98% Purity as a Standard Procurement Benchmark

The target compound, 5-Pyridin-4-ylcyclohexane-1,3-dione, is consistently offered by reputable suppliers with a minimum purity specification of 98%, supported by analytical documentation including NMR, HPLC, and GC . This level of vendor-reported purity provides a clear, quantifiable benchmark for procurement. While the 3-pyridyl isomer is also available at 98% , the 5-phenyl analog is commonly specified at 95% . The availability of 98% purity with comprehensive QC data for the 4-pyridyl isomer reduces the risk of introducing impurities that could compromise sensitive downstream reactions.

Purity Specification Quality Control Vendor Consistency

Synthetic Utility: Documented Role as a Core Building Block in Bioactive Molecule Synthesis

While direct comparative activity data for the compound itself is limited, the cyclohexane-1,3-dione class, particularly derivatives bearing pyridyl groups, are well-established as key precursors for a wide range of bioactive molecules including herbicides, anti-inflammatories, and anti-tumor agents [1][2]. The specific 4-pyridyl substitution is noted in patent literature for its potential in constructing herbicidal pyridine derivatives [3]. The compound's primary documented use is as a versatile building block in organic synthesis, enabling the production of diverse chemical compounds for medicinal chemistry and drug discovery applications .

Synthetic Intermediate Medicinal Chemistry Agrochemical

Application Scenarios for 5-Pyridin-4-ylcyclohexane-1,3-dione (75618-39-2) Based on Differential Evidence


Quality Control and Identity Verification

The experimentally determined melting point of 187-189°C and the 98% purity specification with QC documentation provide a robust, quantitative foundation for incoming quality control. This allows a laboratory to confidently verify the identity and purity of the received material against a known standard, distinguishing it from the phenyl analog (m.p. 185°C) and ensuring that downstream experiments begin with a precisely defined reagent.

Optimization of Purification Protocols

The reported boiling point of 377.6°C serves as a critical parameter for developing and optimizing purification methods such as distillation or sublimation. The quantifiable difference from the 3-pyridyl isomer's higher predicted boiling point (384.8°C) [1] indicates that protocols developed for one isomer cannot be directly transferred to the other. This data allows for the rational design of isolation procedures tailored to the 4-pyridyl derivative.

Synthesis of Pyridine-Containing Bioactive Molecules

This compound is a validated building block for the synthesis of more complex, bioactive molecules, particularly in the agrochemical and pharmaceutical sectors where pyridine motifs are prevalent [2][3]. Its procurement is justified for research programs targeting the synthesis of novel cyclohexanedione-derived herbicides or pharmaceuticals, where the 4-pyridyl substituent is a specific structural requirement [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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